molecular formula C14H13ClN4OS2 B12988079 N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine

N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B12988079
M. Wt: 352.9 g/mol
InChI Key: BDRRWWRPVCUGQC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name N-(2-(4-chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine is derived from the parent heterocyclic system thiazolo[4,5-d]pyrimidine , a bicyclic structure comprising fused thiazole and pyrimidine rings. The numbering of the fused system follows the orientation where the thiazole sulfur occupies position 1, and the pyrimidine nitrogen atoms occupy positions 3 and 5. The substituents are assigned as follows:

  • A methylthio group (-S-CH~3~) at position 2 of the thiazole ring.
  • A 7-amine group (-NH-) at position 7 of the pyrimidine ring, further substituted by a 2-(4-chlorophenoxy)ethyl chain .

The phenoxy component is explicitly described as 4-chloro , indicating para-substitution on the benzene ring. The ethyl linker between the amine and phenoxy groups ensures adherence to IUPAC locant prioritization rules, where the longest chain and functional group hierarchy dictate substituent order.

Molecular Formula and Weight Analysis

The molecular formula C~14~H~14~ClN~4~OS~2~ is calculated by summing the contributions of the core structure and substituents:

  • Thiazolo[4,5-d]pyrimidine core : C~5~H~3~N~3~S.
  • Methylthio group : CH~3~S.
  • N-(2-(4-chlorophenoxy)ethyl)amine : C~8~H~8~ClNO.

Molecular Weight Calculation

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 14 12.01 168.14
H 14 1.01 14.14
Cl 1 35.45 35.45
N 4 14.01 56.04
O 1 16.00 16.00
S 2 32.07 64.14
Total 353.91

The calculated molecular weight of 353.91 g/mol aligns with expectations for a mid-sized heterocyclic compound bearing multiple functional groups.

Three-Dimensional Structural Elucidation

The compound’s three-dimensional geometry is dominated by the planar thiazolo[4,5-d]pyrimidine core, with bond lengths and angles consistent with aromatic systems:

  • Thiazole ring : C-S bond length ≈ 1.74 Å, C-N ≈ 1.30 Å.
  • Pyrimidine ring : C-N bonds ≈ 1.33 Å, C-C ≈ 1.40 Å.

The methylthio group at position 2 adopts a conformation perpendicular to the thiazole plane to minimize steric hindrance, while the N-(2-(4-chlorophenoxy)ethyl)amine side chain exhibits rotational flexibility around the C-N and C-O bonds. Key dihedral angles include:

  • C2-S-CH~3~ : 110°–120° (thioether torsion).
  • Phenoxy-ethyl chain : 180° (antiperiplanar) for optimal resonance stabilization.

Computational models suggest intramolecular hydrogen bonding between the amine hydrogen and the pyrimidine nitrogen at position 5, stabilizing the overall conformation.

Isomeric Considerations and Stereochemical Properties

The compound’s rigid bicyclic core precludes structural isomerism, but conformational and electronic isomerism arise from substituent dynamics:

  • Conformational isomerism : The ethylphenoxy chain rotates freely around the C-O and C-N bonds, yielding multiple low-energy conformers.
  • Tautomerism : The pyrimidine ring may exhibit prototropic tautomerism, though the 7-amine group limits this due to resonance stabilization.

No stereoisomers are possible, as the molecule lacks chiral centers. The para-substituted chlorophenoxy group ensures symmetry, further eliminating geometric isomerism. Substituent electronic effects (e.g., electron-withdrawing chlorine) influence charge distribution but do not induce stereochemical complexity.

Properties

Molecular Formula

C14H13ClN4OS2

Molecular Weight

352.9 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C14H13ClN4OS2/c1-21-14-19-13-11(22-14)12(17-8-18-13)16-6-7-20-10-4-2-9(15)3-5-10/h2-5,8H,6-7H2,1H3,(H,16,17,18)

InChI Key

BDRRWWRPVCUGQC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C(=NC=N2)NCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazolo[4,5-d]pyrimidine Core

The bicyclic thiazolo[4,5-d]pyrimidine core is commonly synthesized by cyclization reactions involving pyrimidine derivatives and sulfur-containing reagents such as thiourea or methylthio precursors.

  • A typical approach starts from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, which can be prepared by chlorination and methylthiolation of pyrimidine carboxylates.
  • The pyrimidine intermediate undergoes cyclization with hydrazine or related nucleophiles in solvents like tetrahydrofuran under reflux conditions for extended periods (e.g., 18 hours) to form the thiazolo ring system.
  • Acidic workup with trifluoroacetic acid and subsequent neutralization yields the bicyclic core as a solid product with yields around 70-75%.

Introduction of the N-(2-(4-Chlorophenoxy)ethyl)amine Side Chain

The amination at the 7-position is achieved by nucleophilic substitution of a suitable leaving group (e.g., chlorine) on the thiazolo[4,5-d]pyrimidine core with 2-(4-chlorophenoxy)ethylamine.

  • This reaction is typically performed in polar aprotic solvents such as dimethyl sulfoxide or dichloromethane.
  • Triethylamine or other bases are used to neutralize the generated acid and promote the substitution.
  • Reaction temperatures range from room temperature to mild heating (20-80 °C), with reaction times from 30 minutes to several hours.
  • Purification involves aqueous workup and recrystallization to obtain the target compound with high purity and yields often exceeding 65%.

Optimization of Methylthio Group Incorporation

The methylthio substituent at the 2-position is introduced either during the initial pyrimidine synthesis or by post-cyclization modification.

  • Methylthiolation can be achieved by reacting pyrimidine intermediates with methylthiolating agents or via substitution of chloro groups with methylthiolate salts.
  • Reaction conditions such as solvent choice (e.g., acetonitrile), temperature (20-110 °C), and base (potassium carbonate or sodium hydroxide) influence the yield and selectivity.
  • Typical yields for methylthio-substituted intermediates range from 57% to 75% depending on conditions.
Step Starting Material Reagents/Conditions Yield (%) Notes
Pyrimidine carboxylate synthesis Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Potassium trimethylsilyl oxide, 1,2-dimethoxyethane, reflux 36 h 73 Formation of 4-hydroxy-2-methylsulfanylpyrimidine-5-carboxylic acid
Cyclization to thiazolo[4,5-d]pyrimidine Pyrimidine intermediate + hydrazine Tetrahydrofuran, reflux 18 h; TFA treatment ~70-75 Formation of bicyclic core
Amination with 2-(4-chlorophenoxy)ethylamine Thiazolo[4,5-d]pyrimidine chloride DMSO or DCM, triethylamine, RT to 80 °C, 0.5-4 h 65-92 Nucleophilic substitution at 7-position
Methylthio group introduction Pyrimidine intermediates Methylthiolate salts, K2CO3, MeCN, 20-110 °C 57-75 Substitution or direct methylthiolation
  • The choice of solvent and base critically affects the reaction rates and yields, with polar aprotic solvents and mild bases favoring cleaner reactions.
  • Reflux times and temperatures must be optimized to balance conversion and minimize side reactions.
  • Purification by recrystallization or chromatography is essential to achieve high purity, especially due to the compound’s complex structure.
  • Analytical techniques such as NMR, LC-MS, and HPLC are routinely employed to confirm structure and purity at each step.
  • The synthetic routes are adaptable for scale-up, with reported yields suitable for preparative and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anti-inflammatory Potential

Research indicates that compounds similar to N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine exhibit significant biological activities, particularly in modulating chemokine receptors. These receptors play crucial roles in immune responses and inflammation. The compound may have therapeutic potential in treating conditions such as:

  • Asthma
  • Chronic Obstructive Pulmonary Disease (COPD)
  • Other inflammatory diseases

Studies suggest that the compound influences chemokine signaling pathways, which are vital for managing inflammatory responses .

Anticancer Activity

Preliminary studies have shown that thiazolo[4,5-d]pyrimidine derivatives can exhibit anticancer properties. The structural features of this compound may enhance its specificity towards certain cancer cell lines by targeting specific kinases involved in tumor growth .

Synthetic Routes

Several synthetic pathways have been explored for the preparation of this compound. Common methods include:

  • Condensation Reactions : Utilizing starting materials that contain both thiazole and pyrimidine functionalities.
  • Functional Group Modifications : Targeting specific substituents to enhance biological activity.

Each method can be optimized based on yield, purity, and reaction conditions .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various receptors, particularly chemokine receptors. Techniques employed in these studies typically include:

  • Radiolabeled ligand binding assays
  • Surface plasmon resonance (SPR)
  • Molecular docking simulations

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .

Mechanism of Action

The mechanism of action of N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolopyrimidine core may bind to active sites, modulating the activity of these targets and affecting biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs in the Thiazolo[4,5-d]pyrimidine Family

The compound is compared to analogs with variations in the substituents at positions 2 and 7 (Table 1).

Compound Name Position 2 Substituent Position 7 Substituent Biological Activity/Notes Reference
N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine Methylthio 2-(4-Chlorophenoxy)ethylamine CRF1 receptor antagonist candidate
2-Methylthio-7-[2-(4-nitrophenoxy)ethylamino]-thiazolo[4,5-d]pyrimidine Methylthio 2-(4-Nitrophenoxy)ethylamine Higher polarity due to nitro group
7-(N,N-Diethylamino)-2-(methylthio)thiazolo[4,5-d]pyrimidine Methylthio N,N-Diethylamine Improved CRF1 binding affinity
5-(Methylthio)-2-β-D-ribofuranosyl-2H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine Methylthio β-D-ribofuranosyl Nucleoside analog; antiviral potential

Key Observations :

  • Position 7 Substituents: The 4-chlorophenoxyethyl group in the target compound provides a balance of lipophilicity and steric bulk compared to the nitro-substituted analog (higher polarity) or diethylamine (smaller substituent with higher receptor affinity) .
  • Position 2 Substituents : The methylthio group is conserved across analogs, suggesting its role in stabilizing the heterocyclic core via sulfur-mediated electronic effects .
Functional Analogs with Diverse Cores

Compounds with similar substituents but different heterocyclic cores are compared (Table 2).

Compound Name Core Structure Key Substituents Therapeutic Target Reference
N-(4-Methoxyphenethyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine 4-Chlorophenyl, 4-methoxyphenethyl Anti-tubercular activity
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl, methyl, diphenyl Aryl hydrocarbon receptor modulation
UNC4707 (N,N-dimethyl-7-phenyl-4-(piperazin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-amine) Thieno[3,2-d]pyrimidine Piperazinyl, phenyl Kinase inhibition (undisclosed target)

Key Observations :

  • Core Flexibility : The thiazolo[4,5-d]pyrimidine core in the target compound offers distinct electronic properties compared to triazolo or pyrazolo cores, which may influence binding to specific targets (e.g., CRF1 vs. aryl hydrocarbon receptors) .
  • Substituent Compatibility: The 4-chlorophenoxyethyl group is less common in non-thiazolo cores, highlighting its specificity for CRF1 modulation .

Biological Activity

N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine is a complex organic compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This document provides an overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H13ClN4OS2
  • Molecular Weight : 352.86 g/mol
  • Predicted Boiling Point : 570.5 °C
  • Density : 1.46 g/cm³
  • pKa : 2.83 (predicted)

The compound features a thiazolo[4,5-d]pyrimidine core, which is integral to its biological activity due to the presence of sulfur and nitrogen atoms that enhance its reactivity and interaction with biological targets .

Research indicates that this compound exhibits significant activity in modulating chemokine receptors, which are pivotal in immune responses and inflammation. This modulation suggests potential therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Interaction Studies

Studies have focused on the binding affinity of this compound to various receptors, particularly chemokine receptors. Techniques such as radiolabeled ligand binding assays and competitive inhibition studies have been employed to elucidate these interactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound. For instance, thioureides derived from similar structures exhibited notable efficacy against a range of bacteria and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coliVaries (up to 1024 μg/mL)
Pseudomonas aeruginosaVaries (up to 1024 μg/mL)
Candida albicans256–32 μg/mL

These findings suggest that compounds with similar thiazolo-pyrimidine structures can be effective against multidrug-resistant strains .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the in vitro antimicrobial activity of newly synthesized thioureides related to chlorophenoxy compounds. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria as well as fungi, with some compounds showing promising results against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Inflammatory Response Modulation :
    Another research effort assessed the impact of thiazolo-pyrimidine derivatives on inflammatory pathways in cellular models. The study demonstrated that these compounds could significantly reduce the expression of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

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